6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is an organic compound with the molecular formula C7H5BrN2 It is a brominated derivative of pyrrolopyridine, characterized by a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action inhibits the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival.
Cellular Effects
This compound has been shown to affect various types of cells, particularly cancer cells. In breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, it prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time periods. The compound remains stable under standard storage conditions and retains its inhibitory activity over time . Long-term studies have shown that it consistently inhibits cell proliferation and induces apoptosis in cancer cells, with no significant degradation observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed. These findings suggest a therapeutic window within which the compound can be used safely and effectively.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications. Within the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the bromination of pyrrolopyridine derivatives. One common method is the reaction of 1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromination reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl derivative .
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolopyridine derivative with similar structural features.
6-Bromo-7-azaindole: A related compound with a bromine atom at a different position on the fused ring system.
Uniqueness
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of brominated heterocycles .
Properties
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPMEPZCXLPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677470 | |
Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-62-0 | |
Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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